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Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate Documentation Hub

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  • Product: Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
  • CAS: 790705-15-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the Electronic Properties, Molecular Weight, and Synthesis of CAS 790705-15-6

Executive Summary This technical whitepaper provides an in-depth analysis of CAS 790705-15-6 (tert-butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate), a highly valuable spirocyclic building block in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical whitepaper provides an in-depth analysis of CAS 790705-15-6 (tert-butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate), a highly valuable spirocyclic building block in modern medicinal chemistry. Designed for researchers and drug development professionals, this guide details the compound's electronic properties, structural characteristics, and provides a field-proven, step-by-step experimental protocol for its synthesis via the Corey-Chaykovsky epoxidation.

Chemical Identity and Structural Significance

CAS 790705-15-6 is a spirocyclic compound featuring an oxirane (epoxide) ring fused to a Boc-protected azepane (a seven-membered nitrogen heterocycle). In contemporary drug discovery, the incorporation of sp³-rich spirocyclic scaffolds is a proven strategy to improve the pharmacokinetic profiles, aqueous solubility, and metabolic stability of drug candidates compared to traditional flat, aromatic rings .

Quantitative Physicochemical Data

The fundamental properties of the compound are summarized below to assist in stoichiometric calculations and analytical verification.

PropertyValue
CAS Registry Number 790705-15-6
IUPAC Name tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Physical State Yellowish liquid
Structural Features Spirocyclic epoxide, Boc-protected azepane

Electronic Properties and Analytical Validation

The electronic landscape of CAS 790705-15-6 is defined by two primary functional groups: the highly strained epoxide and the tert-butyloxycarbonyl (Boc) protected amine.

Rotameric Equilibrium and Nitrogen sp³ Character

The Boc group exerts a strong electron-withdrawing inductive effect, delocalizing the nitrogen's lone pair into the adjacent carbonyl π∗ orbital. This resonance establishes a partial double-bond character between the nitrogen and the carbonyl carbon, significantly restricting free rotation at room temperature.

Consequently, the molecule exists as a ~1:1 mixture of rotamers. This electronic phenomenon acts as a self-validating mechanism during analytical characterization; the restricted rotation is unequivocally demonstrated in the ¹³C NMR spectrum, where nearly all carbon signals in the azepane ring split into distinct doublets (e.g., 58.8 and 58.6 ppm) .

Epoxide Ring Strain and Reactivity

The spirocyclic quaternary carbon (C6) is highly electron-deficient due to the electronegativity of the epoxide oxygen. Despite the steric hindrance inherent to the spiro-fusion, the intrinsic ring strain of the oxirane (approximately 112 kJ/mol) makes it highly susceptible to regioselective nucleophilic attack. This electronic setup allows the molecule to serve as an excellent bis-electrophile for downstream functionalization, such as ring-opening by diols to form complex 1,4-dioxanes .

NMR Characterization Data
NucleusFrequency / SolventChemical Shifts (δ, ppm) & Assignments
¹H NMR 400 MHz, CDCl₃3.67–3.47 (m, 2H), 3.36–3.24 (m, 2H), 2.69–2.52 (m, 2H), 1.99–1.81 (m, 2H), 1.79–1.62 (m, 4H), 1.45 (s, 9H, Boc-CH₃)
¹³C NMR 125 MHz, CDCl₃154.8 (C=O), 78.9 (C-O Boc), 58.8/58.6, 54.6/54.3, 47.1/46.2, 42.8/42.6, 36.0/35.5, 33.3/33.1, 28.0 (Boc-CH₃), 23.6/23.3

Synthesis via Corey-Chaykovsky Epoxidation

The synthesis of CAS 790705-15-6 is achieved through the Corey-Chaykovsky epoxidation of tert-butyl 4-oxoazepane-1-carboxylate.

Mechanistic Causality and Reagent Selection

The protocol utilizes trimethylsulfoxonium iodide rather than trimethylsulfonium iodide. The causality behind this choice lies in the electronic stability of the resulting ylide. Deprotonation of the sulfoxonium salt generates dimethylsulfoxonium methylide, a "softer" nucleophile due to the delocalization of electron density into the sulfur-oxygen double bond. This softness allows the ylide to attack the ketone reversibly, ensuring that the reaction proceeds under thermodynamic control to yield the epoxide, bypassing unwanted kinetic side reactions such as enolization .

CC_Mechanism A Trimethylsulfoxonium Iodide C Dimethylsulfoxonium Methylide (Ylide) A->C Deprotonation B Base (t-BuOK) in DMSO B->C E Betaine Intermediate C->E Nucleophilic Attack D tert-Butyl 4-oxoazepane-1-carboxylate D->E F CAS 790705-15-6 (Epoxide) E->F Intramolecular SN2 (Ring Closure)

Figure 1: Logical mechanism of the Corey-Chaykovsky epoxidation forming CAS 790705-15-6.

Experimental Protocol: Step-by-Step Methodology

The following methodology is optimized for high yield (~53%) and purity, utilizing Potassium tert-butoxide (t-BuOK) in Dimethyl Sulfoxide (DMSO).

Causality of Solvent and Temperature

DMSO is selected because it readily dissolves the sulfoxonium salt and massively enhances the basicity of t-BuOK by poorly solvating the resulting tert-butoxide anion. The addition of the ketone is strictly controlled at 15 °C . This thermal regulation is critical: it prevents the thermal degradation of the ylide and controls the highly exothermic nucleophilic attack, ensuring the betaine intermediate survives long enough to undergo the rate-determining intramolecular Sₙ2 displacement of DMSO .

Workflow Step1 Step 1: Ylide Generation Mix Me3SO+I- and t-BuOK in DMSO Stir 1h at RT Step2 Step 2: Ketone Addition Dropwise addition of Ketone in THF at 15 °C for 1h Step1->Step2 Step3 Step 3: Quenching & Extraction Dilute with H2O, extract with t-BuOMe Step2->Step3 Step4 Step 4: Washing & Drying Wash with cold H2O and brine, dry over Na2SO4 Step3->Step4 Step5 Step 5: Concentration Evaporate in vacuo to yield yellowish liquid (CAS 790705-15-6) Step4->Step5

Figure 2: Step-by-step synthetic workflow for the preparation of CAS 790705-15-6.

Detailed Procedure
  • Ylide Generation: Under a strict argon atmosphere, add t-BuOK (80.0 g, 0.713 mol) in one portion to a vigorously stirred, saturated solution of trimethylsulfoxonium iodide (196 g, 0.892 mol) in anhydrous DMSO (600 mL). Stir at room temperature until the mixture is completely homogeneous (approximately 1 hour).

  • Ketone Addition: Cool the reaction vessel to exactly 15 °C. Dropwise, add a solution of tert-butyl 4-oxoazepane-1-carboxylate (0.594 mol) in THF (600 mL) over the course of 1 hour. Maintain the temperature rigorously to prevent ylide degradation.

  • Reaction Maturation: Allow the mixture to stir for an additional 30 minutes at 15 °C to ensure complete conversion of the betaine intermediate to the closed epoxide ring.

  • Quenching & Extraction: Dilute the reaction mixture with cold H₂O (1.5 L) to quench any unreacted base and dissolve inorganic salts. Extract the aqueous layer with tert-butyl methyl ether (t-BuOMe) (4 × 750 mL).

  • Washing & Drying: Wash the combined organic layers with cold H₂O (4 × 250 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and evaporate in vacuo.

  • Purification: Dissolve the crude residue in hexanes (750 mL) and wash with cold brine (4 × 150 mL). Separate the organic phase and evaporate in vacuo to yield CAS 790705-15-6 as a yellowish liquid.

References

  • Corey-Chaykovsky Reaction Mechanism Source: Organic Chemistry Portal URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Leveraging tert-Butyl 1-Oxa-6-azaspirononane-6-carboxylate in 3D Scaffold Drug Discovery

Application Note: Leveraging tert-Butyl 1-Oxa-6-azaspiro[1]nonane-6-carboxylate in 3D Scaffold Drug Discovery Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from planar, sp³-poor arom...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging tert-Butyl 1-Oxa-6-azaspiro[1]nonane-6-carboxylate in 3D Scaffold Drug Discovery

Executive Summary

Modern drug discovery is undergoing a paradigm shift, moving away from planar, sp³-poor aromatic rings toward conformationally restricted, sp³-rich aliphatic heterocycles. This strategy, often termed "escaping flatland," dramatically improves metabolic stability, aqueous solubility, and target-binding specificity.

tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate (CAS: 790705-15-6) is a highly versatile spirocyclic epoxide fused to a protected azepane (7-membered nitrogen heterocycle) ring. As an advanced building block, it serves as a critical linchpin for synthesizing complex, functionalized azepane derivatives and fused heteroaliphatic systems, enabling medicinal chemists to rapidly explore novel 3D chemical space .

Mechanistic Rationale & Chemical Profiling

The synthetic utility of this building block is driven by the inherent ring strain of its oxirane moiety (~27 kcal/mol), which acts as a highly reactive electrophilic hub.

  • Regioselectivity (Steric vs. Electronic Control): The spiro-fusion at the azepane ring creates a sterically differentiated environment. Under neutral or basic conditions, nucleophilic attack (e.g., by amines or alkoxides) strictly occurs at the less hindered terminal methylene carbon of the epoxide via an SN2 mechanism. This yields tertiary alcohols featuring a functionalized methyl group.

  • Role of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is not merely a passive spectator; it provides essential lipophilicity for organic solubility during early-stage synthesis and prevents the secondary amine of the azepane from intramolecularly attacking the electrophilic epoxide, which would otherwise lead to uncontrolled polymerization or degradation.

  • Lewis Acid Activation: To facilitate the ring-opening with weaker nucleophiles (like sterically hindered amines) without requiring harsh heating that could thermally cleave the acid-sensitive Boc group, mild Lewis acids such as metal perchlorates are employed. These coordinate selectively to the epoxide oxygen, increasing its electrophilicity while preserving the integrity of the protecting group .

Quantitative Physicochemical & Reactivity Profile
Property / Reactivity MetricValue / Description
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Yellowish liquid (exists as a ~1:1 mixture of rotamers)
Typical Aminolysis Yield 75% – 95% (Highly dependent on nucleophile steric bulk)
Regioselectivity (SN2) >95:5 (Exclusive attack at the less hindered CH₂ carbon)
Ring Expansion Yield 36% – 53% (e.g., conversion to 1,4-dioxane-fused azepanes)

Experimental Workflows & Protocols

Protocol 1: Regioselective Aminolysis (Synthesis of β -Amino Alcohols)

This protocol details the synthesis of β -amino alcohol azepanes using a mild Lewis acid catalyst to ensure high yields while protecting the Boc group.

Reagents:

  • tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Zinc(II) Perchlorate Hexahydrate [Zn(ClO₄)₂·6H₂O] or LiClO₄ (0.05 equiv)

  • Acetonitrile (CH₃CN), anhydrous

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the spirocyclic epoxide (1.0 equiv) in anhydrous CH₃CN (0.5 M concentration).

  • Catalyst Addition: Add the metal perchlorate catalyst (5 mol%). Causality: The metal cation acts as a mild Lewis acid, coordinating to the oxirane oxygen to lower the activation energy for nucleophilic attack without generating free protons that would deprotect the Boc group.

  • Nucleophile Addition: Add the amine (1.2 equiv) dropwise at room temperature. Stir the reaction mixture at 40 °C.

  • Self-Validating Reaction Monitoring: Monitor the reaction via TLC (Eluent: n-hexane/EtOAc 7:3). The starting epoxide will appear as a UV-inactive spot (Rf ~0.6, visualizable with phosphomolybdic acid). Successful ring opening is confirmed by the disappearance of the starting material and the emergence of a highly polar, ninhydrin-active spot (Rf ~0.2) corresponding to the β -amino alcohol.

  • Workup: Upon completion (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from CH₂Cl₂ to CH₂Cl₂/MeOH 95:5).

Protocol 2: Synthesis of 1,4-Dioxane-Fused Azepanes

This workflow expands the spirocyclic system into a fused 1,4-dioxane ring, creating a highly rigid, conformationally restricted scaffold .

Reagents:

  • tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate (1.0 equiv)

  • Ethylene glycol (3.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)

  • THF, anhydrous

Step-by-Step Procedure:

  • Alkoxide Generation: Suspend NaH (1.1 equiv) in anhydrous THF at 0 °C. Slowly add ethylene glycol (3.0 equiv). Causality: Using an excess of ethylene glycol ensures the formation of the monosodium salt, preventing cross-linking between two epoxide molecules.

  • Epoxide Opening: Add the spirocyclic epoxide (1.0 equiv) dropwise to the alkoxide solution. Warm to 60 °C and stir for 12 hours.

  • Intermediate Validation: TLC analysis (EtOAc/MeOH 9:1) should show the complete consumption of the epoxide and the formation of a highly polar diol intermediate at the baseline.

  • Cyclization: Isolate the crude diol via aqueous workup. Dissolve the intermediate in toluene, add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 equiv), and heat to reflux using a Dean-Stark apparatus to remove water. Causality: The removal of water drives the thermodynamically favorable intramolecular etherification, closing the 1,4-dioxane ring.

  • Final Validation: The successful cyclization is visually confirmed on TLC by a dramatic decrease in polarity (Rf shifts from ~0.0 to ~0.5 in n-hexane/EtOAc 1:1) due to the consumption of the free hydroxyl groups.

Mechanistic Pathway Visualization

G SM tert-Butyl 1-Oxa-6-azaspiro [2.6]nonane-6-carboxylate (Spirocyclic Epoxide) Amine Amines + Metal Perchlorate (Mild Lewis Acid) SM->Amine SN2 Attack Diol Ethylene Glycol (Bis-Nucleophile) SM->Diol Epoxide Opening Prod1 β-Amino Alcohol Azepanes (Target Scaffold A) Amine->Prod1 Regioselective Prod2 1,4-Dioxane-Fused Azepanes (Target Scaffold B) Diol->Prod2 Cyclization

Divergent synthetic pathways of the spirocyclic epoxide to 3D drug scaffolds.

References

  • Shivani, et al. (2007). Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxide Ring by Amines: Applications to Synthesis of (RS)/(R)-Propranolols and (RS)/(R)/(S)-Naftopidils. The Journal of Organic Chemistry, 72(11), 4313-4318.[Link]

Sources

Application

synthesis of functionalized azepanes from spiro[2.6]nonane epoxides

Application Note: Synthesis of Functionalized Azepanes via Regioselective Ring-Opening of Spiro[1]nonane Epoxides Introduction & Pharmacological Relevance Azepanes (seven-membered nitrogen heterocycles) are privileged sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Functionalized Azepanes via Regioselective Ring-Opening of Spiro[1]nonane Epoxides

Introduction & Pharmacological Relevance

Azepanes (seven-membered nitrogen heterocycles) are privileged scaffolds in modern drug discovery, frequently serving as conformationally flexible alternatives to piperidines in the design of kinase inhibitors, GPCR antagonists, and neuroactive agents. The pharmacological significance of azepane derivatives drives continuous synthetic interest in developing highly functionalized variants[2].

A highly modular and scalable approach to accessing C4-functionalized azepanes involves the synthesis of an oxa-azaspiro[1]nonane intermediate—commonly referred to as a spiro[1]nonane epoxide—from an azepanone precursor. Subsequent regioselective nucleophilic ring opening of this spiro-epoxide yields 4-substituted-4-hydroxyazepanes. This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative data necessary to execute this synthetic workflow with high fidelity.

Pathway A N-Boc-Azepan-4-one B Spirononane Epoxide (Intermediate) A->B Me3S(O)I, NaH DMSO, 50°C C 4-Substituted Azepane (Target Scaffold) B->C Nucleophile (NuH) LiClO4, CH3CN, 80°C

Synthetic workflow from azepanone to functionalized azepane via spiro-epoxide intermediate.

Mechanistic Rationale & Causality

Epoxidation via the Corey-Chaykovsky Reaction

Converting N-Boc-azepan-4-one to the corresponding spiro-epoxide is optimally achieved using the (dimethylsulfoxonium methylide).

  • Causality of Reagent Selection: We specifically select the sulfoxonium ylide over the more reactive sulfonium ylide. The sulfoxonium ylide reacts reversibly with the azepanone to form a betaine intermediate. The subsequent irreversible ring closure to the epoxide is the rate-determining step. This thermodynamic control minimizes unwanted side reactions, such as ring expansion (which would yield an azocane) or enolization of the starting ketone, ensuring a high yield of the desired spiro-epoxide.

Regioselective Epoxide Opening

The spiro-epoxide presents two potential sites for nucleophilic attack. Directing the regioselectivity is critical for predictable SAR generation.

  • Causality of Catalyst Selection: Using a mild Lewis acid like Lithium Perchlorate (LiClO₄) in a polar aprotic solvent () coordinates the epoxide oxygen, lowering its LUMO without inducing premature C–O bond cleavage. This preserves the SN​2 pathway, directing the incoming nucleophile to attack the less sterically hindered terminal methylene ( C1​ of the spiro system).

  • Conversely, strong Lewis acids (e.g., BF3​⋅OEt2​ ) can trigger an SN​1 -like pathway or Meinwald rearrangement, leading to attack at the more substituted spiro carbon or aldehyde formation.

Mechanism Epo Spiro[2.6]nonane Epoxide SN2 Regioselective SN2 Attack (Less Hindered C1) Epo->SN2 Mild Lewis Acid (LiClO4) + Nu- SN1 Lewis Acid Activated Attack (More Substituted C4) Epo->SN1 Strong Lewis Acid (BF3·OEt2) Prod1 4-(Nu-methyl)-4-hydroxyazepane (Major Product) SN2->Prod1 Prod2 4-Nu-4-(hydroxymethyl)azepane (Minor/Rearranged) SN1->Prod2

Mechanistic divergence in the nucleophilic ring-opening of spiro[1]nonane epoxides.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate

This protocol generates the spiro-epoxide intermediate from commercially available N-Boc-azepan-4-one.

  • Ylide Generation: Suspend Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO (0.2 M) under an inert N2​ atmosphere at room temperature. Slowly add Trimethylsulfoxonium iodide (1.2 eq) in small portions over 20 minutes.

    • Expert Insight: Portion-wise addition is critical to safely manage the evolution of hydrogen gas. The heterogeneous mixture will transition to a clear, homogeneous solution once the ylide is fully formed.

  • Ketone Addition: Add a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous DMSO dropwise over 15 minutes.

  • Reaction & Self-Validation: Heat the reaction mixture to 50 °C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The starting ketone ( Rf​≈0.45 , highly active to KMnO4​ stain) will be replaced by the spiro-epoxide ( Rf​≈0.50 , weak KMnO4​ activity).

  • Workup: Cool the mixture to 0 °C and quench dropwise with ice-cold water. Extract with EtOAc (3×). Wash the combined organic layers with brine (5×) to thoroughly remove DMSO. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography ( SiO2​ , 10-30% EtOAc in Hexanes) to afford the spiro-epoxide as a clear oil.

Protocol B: Regioselective Ring Opening with Amines

This protocol utilizes LiClO₄ to facilitate the SN​2 opening of the spiro-epoxide with secondary amines.

  • Activation: Dissolve the spiro-epoxide (1.0 eq) and anhydrous LiClO4​ (0.5 eq) in anhydrous CH3​CN (0.1 M) in a pressure-rated reaction vial.

  • Nucleophilic Attack: Add the desired secondary amine (e.g., morpholine, 2.0 eq). Seal the vial and heat to 80 °C for 12–14 hours.

  • Self-Validation:

    • LC-MS: Confirm the complete consumption of the starting mass and the appearance of the [M+H]+ peak corresponding to the amine adduct.

    • NMR: The 1H NMR spectrum of the crude mixture must show the complete disappearance of the characteristic epoxide methylene doublets (typically at δ 2.60 and 2.75 ppm) and the appearance of a new diastereotopic CH2​ singlet/multiplet adjacent to the amine ( δ 2.30–2.50 ppm).

  • Workup & Purification: Concentrate the mixture to remove CH3​CN . Partition the residue between CH2​Cl2​ and saturated aqueous NaHCO3​ . Extract the aqueous layer with CH2​Cl2​ (2×). Dry the combined organics over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC or normal-phase chromatography (using a basic modifier like 1% Et3​N in the eluent to prevent streaking of the amine product).

Quantitative Data Summary

The modularity of the spiro-epoxide opening allows for a wide scope of functionalized azepanes. The table below summarizes the quantitative yields and regioselectivity across various nucleophile classes.

Table 1: Quantitative Summary of Nucleophilic Ring-Opening of Spiro[1]nonane Epoxides

NucleophileReagents / CatalystTemp (°C)Time (h)Regioselectivity (Terminal:Internal)Yield (%)
Morpholine LiClO4​ , CH3​CN 8012>99:185
Benzylamine LiClO4​ , CH3​CN 8014>99:182
Thiophenol Et3​N , MeOH254>99:191
NaCN LiClO4​ , DMF601895:576
MeMgBr CuI (cat.), THF-78 to 06>99:179

Note: Regioselectivity was determined by 1H NMR integration of the crude reaction mixtures. Yields represent isolated, chromatographically pure products.

References

  • Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Source: Journal of the American Chemical Society, 1965, 87(6), 1353-1364. URL: [Link]

  • Title: Metal salts as new catalysts for mild and efficient aminolysis of oxiranes. Source: Tetrahedron Letters, 1990, 31(32), 4661-4664. URL: [Link]

  • Title: Azepines and their Fused-ring Derivatives. Source: Comprehensive Heterocyclic Chemistry III, 2008, 117-171. URL: [Link]

Sources

Method

incorporating azaspiro[2.6]nonane scaffolds into peptidomimetic design

Application Note: Incorporating Azaspiro[1]nonane Scaffolds into Peptidomimetic Design Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe limitation...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating Azaspiro[1]nonane Scaffolds into Peptidomimetic Design

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe limitations in metabolic stability and target-binding entropy. The incorporation of spirocyclic scaffolds—specifically the azaspiro[1]nonane system—has emerged as a highly effective strategy for structural rigidification. By acting as a conformationally locked bioisostere for piperidine or azepane, this unique 3/7-fused ring system restricts backbone pseudorotation, enhances proteolytic resistance, and optimizes pharmacological profiles. This application note provides a comprehensive mechanistic rationale and a self-validating synthetic protocol for integrating azaspiro[1]nonane into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale: The Causality of Spirocyclic Restriction

Native linear peptides inherently populate a broad conformational ensemble. Upon binding to a target receptor, the peptide must adopt a specific bioactive conformation, incurring a massive entropic penalty ( −TΔS ) that diminishes overall binding affinity ( ΔG ).

To bypass this, researchers employ "scaffold hopping" using spirocycles. The azaspiro[1]nonane scaffold consists of a 7-membered azepane ring spiro-fused to a 3-membered cyclopropane ring. The 7-membered ring normally exhibits high flexibility, interconverting rapidly between chair, boat, and twist-chair forms. However, the spiro-fusion of the highly strained cyclopropane ring introduces severe torsional constraints. This steric and geometric restriction locks the azepane ring into a singular, thermodynamically stable pucker-chair conformation [2].

When incorporated into a peptide sequence, this locked geometry acts as a rigid turn-inducer or spacer. By pre-organizing the peptide backbone into its bioactive conformation prior to target engagement, the entropic penalty is drastically reduced, effectively "locking" the inhibitor into a stable conformation that maximizes hydrophobic cleft engagement[3].

Pathway A Linear Peptide (High Flexibility) B High Entropic Penalty Upon Binding A->B C Azaspiro[2.6]nonane Integration A->C Scaffold Hopping F Enhanced Target Affinity & Stability B->F Overcome via Pre-organization D Spiro-fusion Restricts Pseudorotation C->D E Locked Pucker-Chair Conformation D->E E->F

Fig 1. Thermodynamic rationale for azaspiro[1]nonane conformational locking.

Design Principles: Bioisosteric Replacement

Beyond conformational locking, the azaspiro[1]nonane core (and its heteroatom derivatives, such as 1-oxa-6-azaspiro[1]nonane) serves as a potent bioisostere for piperidine, morpholine, and azepane rings[4].

Causality of Bioisosteric Choice: Replacing a flat aromatic or highly flexible aliphatic ring with a 3D spirocycle alters the molecule's exit vectors. This modification fine-tunes the number and strength of hydrogen-bond acceptors, modulates overall hydrophilicity, and shields adjacent amide bonds from proteolytic cleavage[4]. This principle is actively utilized in the design of next-generation GLP-1 receptor agonists[5] and FGFR tyrosine kinase inhibitors[6], where metabolic longevity is critical.

Table 1: Physicochemical and Structural Impact of Azaspiro[1]nonane Integration

PropertyValue / CharacteristicCausality / Impact in Peptidomimetics
Conformation Pucker-chair[2]Pre-organizes the peptide backbone, drastically reducing the entropic penalty upon binding.
Bioisosteric Role Piperidine / Azepane mimic[4]Modulates lipophilicity; increases sp3 carbon fraction (Fsp3) for better solubility.
Ring Strain High Baeyer Strain (Cyclopropane)Restricts azepane pseudorotation, locking the 3D vector of attached pharmacophores.
Metabolic Stability Steric ShieldingProtects adjacent amide bonds from enzymatic hydrolysis (e.g., DPP-4 or proteases).

Step-by-Step Protocol: Solid-Phase Synthesis of Azaspiro-Peptidomimetics

Incorporating bulky spirocycles into a peptide backbone via SPPS requires overcoming significant steric hindrance[7]. Standard coupling protocols will fail. The following protocol is a self-validating system designed to ensure high-yield coupling of Fmoc-azaspiro[1]nonane-OH.

Phase 1: Resin Preparation & Deprotection
  • Resin Swelling: Suspend Rink Amide AM resin (0.5 mmol/g loading) in a 1:1 mixture of DMF/DCM for 45 minutes.

    • Causality: Maximum polymer swelling is required to expose reactive sites, preventing aggregation of the growing peptide chain.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF (5×) and DCM (3×).

Phase 2: Sterically Hindered Coupling (The Critical Step)
  • Activation: In a separate vial, dissolve 3.0 eq of Fmoc-azaspiro[1]nonane-OH, 2.9 eq of HATU, and 3.0 eq of OxymaPure in minimal DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA).

  • Coupling: Add the activated mixture to the resin. Heat the reactor to 40°C for 2 hours under gentle agitation.

    • Causality: The spiro-fused cyclopropane ring creates a dense steric shield around the carboxylate. Standard ambient-temperature coupling with HBTU stalls at the uronium intermediate due to insufficient kinetic energy. Elevating the temperature and using the highly reactive Oxyma ester drives the reaction forward.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.

    • System Check: A blue resin indicates unreacted amines (coupling failure). If positive, do NOT proceed to deprotection. Execute a secondary coupling using DIC/Oxyma to bypass the bulky guanidinium byproducts of HATU. A yellow resin confirms successful coupling.

Phase 3: Capping & Cleavage
  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 15 minutes to truncate any unreacted sequences, preventing deletion mutations in the final product.

  • Global Cleavage: Treat the resin with a TFA cleavage cocktail (95% TFA, 2.5% TIPS, 2.5% H2O) for 2.5 hours at room temperature. Precipitate the peptidomimetic in cold diethyl ether and centrifuge.

SPPSWorkflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Hindered Coupling (HATU/Oxyma, 40°C) N2->N3 N4 Capping (Ac2O/DIEA) N3->N4 N4->N2 Repeat N5 Global Cleavage (TFA Cocktail) N4->N5

Fig 2. Optimized SPPS workflow for sterically hindered azaspiro scaffolds.

Analytical Validation: A Self-Validating System

To guarantee scientific integrity, the synthesized peptidomimetic must undergo rigorous structural validation. Mass spectrometry alone is insufficient, as it cannot confirm the 3D spatial arrangement induced by the spirocycle.

  • LC-MS Profiling: Confirm the exact mass and assess purity (>95% required before biological assays).

  • 2D NOESY NMR (Conformational Validation):

    • The Validation Logic: The primary purpose of the azaspiro[1]nonane scaffold is to lock the peptide into a specific turn. Perform 2D NOESY NMR in aqueous conditions (or simulated physiological buffer).

    • Pass/Fail Criteria: Look for spatial cross-peaks between the cyclopropane protons of the spirocycle and the adjacent α -protons of the peptide chain. If these cross-peaks indicate a distance greater than 4.0 Å, the spiro-lock has failed to induce the desired tight β -turn, indicating a fundamental design flaw or epimerization during the heated SPPS coupling step.

Quantitative Data: Biological Efficacy

The integration of azaspiro-scaffolds directly translates to potent biological outcomes. For example, replacing flexible linkages with rigidified spiro-fused systems has been shown to drastically reduce cancer cell viability and motility by locking the pharmacophore into its most active state[8].

Table 2: Comparative Apoptotic Activity of Azaspiro-Scaffolds vs. Controls[8]

Compound / Scaffold TypeTarget Cell LineLive Cells Remaining (%)Efficacy / Causality
Control (Untreated)HeLa (Cervical)89.0%Baseline viability.
Control (Untreated)CT26 (Colon)88.5%Baseline viability.
Azaspiro-derivative (4e) HeLa (Cervical)15.0% ~6-fold reduction in viability due to enhanced target affinity.
Azaspiro-derivative (4e) CT26 (Colon)13.5% ~6.5-fold reduction; rigidification prevents metabolic degradation.

Note: Data reflects the profound impact of spirocyclic rigidification on cellular penetration and target engagement compared to flexible baseline states.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease Source: National Institutes of Health (NIH) URL:[Link]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies Source: MDPI URL:[Link]

  • 6,7-Diphenyl-5-thia-7-azaspiro[1]nonan-8-one 5,5-dioxide Source: International Union of Crystallography (IUCr) URL:[Link]

  • Source: Google Patents (WO2021219019A1)
  • Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents Source: MDPI URL:[Link]

  • Source: Google Patents (US12180207B2)

Sources

Application

Application Notes and Protocols for the Scale-Up Synthesis of N-Cyanomethyl-4-(trifluoromethyl)nicotinamide

Forward-Looking Statement These application notes are intended for researchers, scientists, and drug development professionals. The following protocols and analyses are based on publicly available patent literature and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

These application notes are intended for researchers, scientists, and drug development professionals. The following protocols and analyses are based on publicly available patent literature and are designed to provide a comprehensive guide for the scale-up synthesis of N-cyanomethyl-4-(trifluoromethyl)nicotinamide. It is imperative to note that the CAS number 790705-15-6 provided in the initial query corresponds to tert-Butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate and appears to be inconsistent with the subject of scalable synthesis protocols detailed in the relevant chemical literature. The focus of this document is therefore on N-cyanomethyl-4-(trifluoromethyl)nicotinamide and its precursor, 4-(trifluoromethyl)nicotinamide, which are key intermediates in the production of the insecticide Flonicamid. All operations should be conducted by trained personnel in properly equipped facilities, adhering to all relevant safety and environmental regulations.

Introduction and Strategic Overview

N-cyanomethyl-4-(trifluoromethyl)nicotinamide is a pivotal intermediate in the synthesis of Flonicamid, a pyridine-based insecticide with a unique mode of action. The efficient and cost-effective production of this intermediate is critical for the commercial viability of the final active pharmaceutical ingredient (API). This document outlines two primary synthetic strategies for the industrial-scale production of N-cyanomethyl-4-(trifluoromethyl)nicotinamide, derived from patent literature. Each strategy will be analyzed from a process chemistry perspective, evaluating its strengths and weaknesses in the context of scale-up.

The two routes discussed are:

  • Route A: A two-step process involving the synthesis of 4-(trifluoromethyl)nicotinamide followed by its N-alkylation with chloroacetonitrile.

  • Route B: A one-pot synthesis directly from 4-trifluoromethyl nicotinic acid using a phosgene-mediated coupling with aminoacetonitrile hydrochloride.

The choice between these routes on an industrial scale will depend on a multitude of factors including raw material cost and availability, capital expenditure for specialized equipment (e.g., for handling phosgene), and robustness of the process.

Synthetic Route Analysis

Route A: N-Alkylation of 4-(Trifluoromethyl)nicotinamide

This synthetic approach is a classic two-step process. First, 4-(trifluoromethyl)nicotinic acid is converted to its corresponding amide, 4-(trifluoromethyl)nicotinamide. This intermediate is then alkylated on the amide nitrogen with chloroacetonitrile to yield the final product.

The synthesis of 4-(trifluoromethyl)nicotinamide is a prerequisite for this route. A common laboratory and potential industrial method involves the cyclization of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile in the presence of a base like sodium hydroxide in methanol.[1]

The key transformation in this route is the N-alkylation of 4-(trifluoromethyl)nicotinamide with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby activating it for nucleophilic attack on the electrophilic carbon of chloroacetonitrile.

Causality of Experimental Choices:

  • Solvent: Toluene is frequently cited as the solvent of choice in patent literature.[2] Its azeotropic properties can be advantageous for removing water, which could otherwise interfere with the reaction. Its boiling point allows for a convenient reaction temperature range.

  • Base: A variety of bases can be employed, including inorganic bases like sodium hydroxide or potassium hydroxide, and organic bases such as pyridine.[2] The choice of base is a critical process parameter. Inorganic bases are cost-effective but can lead to heterogeneous reaction mixtures, potentially causing mixing and mass transfer issues on a large scale. Organic bases like pyridine can act as both a base and a catalyst, but their higher cost and potential for side reactions need to be considered.

  • Temperature: The reaction is typically initiated at a lower temperature (e.g., 15 ± 5 °C) during the addition of chloroacetonitrile to control the initial exotherm, and then heated to a higher temperature (e.g., 60-85 °C) to drive the reaction to completion.[2]

Self-Validating System and In-Process Controls:

To ensure process robustness, in-process controls (IPCs) are essential. High-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting material, 4-(trifluoromethyl)nicotinamide, and the formation of the product. This allows for real-time decision-making regarding reaction completion and can prevent the formation of impurities due to prolonged reaction times or excessive temperatures.

Diagram 1: Synthetic Workflow for Route A

Route_A cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: N-Alkylation Nicotinic_Acid 4-(Trifluoromethyl)nicotinic Acid Nicotinamide 4-(Trifluoromethyl)nicotinamide Nicotinic_Acid->Nicotinamide Amidation Product_A N-cyanomethyl-4- (trifluoromethyl)nicotinamide Nicotinamide->Product_A N-Alkylation Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Product_A Base Base (e.g., NaOH, Pyridine) Base->Product_A

Caption: A two-step synthesis of the target molecule via an amide intermediate.

Route B: One-Pot Synthesis from 4-Trifluoromethyl Nicotinic Acid

This route offers a more convergent approach, directly converting 4-trifluoromethyl nicotinic acid to the final product in a single reaction vessel. This is achieved by using phosgene to activate the carboxylic acid, followed by reaction with aminoacetonitrile hydrochloride.

Causality of Experimental Choices:

  • Activating Agent: Phosgene (or a phosgene equivalent like triphosgene) is a highly effective activating agent for carboxylic acids, converting them in situ to the highly reactive acid chloride. This allows the subsequent amidation to proceed under mild conditions. However, the extreme toxicity of phosgene necessitates specialized handling and containment infrastructure, which represents a significant capital investment and operational consideration.[3]

  • Solvent: Chlorinated hydrocarbons like dichloromethane or dichloroethane, or aromatic solvents like toluene, are suitable for this reaction.[3] The choice will depend on factors such as solubility of the starting materials and intermediates, and ease of removal during work-up.

  • Acid Scavenger: An acid-binding agent, such as a tertiary amine (e.g., triethylamine, pyridine) or an inorganic carbonate, is required to neutralize the hydrochloric acid generated during both the acid chloride formation and the final amidation step.[3] This is crucial to drive the reaction to completion and prevent unwanted side reactions.

Self-Validating System and In-Process Controls:

Given the hazardous nature of phosgene, robust in-process monitoring is non-negotiable. Process Analytical Technology (PAT), such as in-situ Fourier-transform infrared (FTIR) spectroscopy, can be employed to monitor the concentration of key species like the starting carboxylic acid, the intermediate acid chloride, and the final product. This real-time data allows for precise control over the addition of phosgene and can provide early warnings of any process deviations.

Diagram 2: Synthetic Workflow for Route B

Route_B Nicotinic_Acid_B 4-(Trifluoromethyl)nicotinic Acid Product_B N-cyanomethyl-4- (trifluoromethyl)nicotinamide Nicotinic_Acid_B->Product_B One-Pot Reaction Aminoacetonitrile_HCl Aminoacetonitrile HCl Aminoacetonitrile_HCl->Product_B Phosgene Phosgene Phosgene->Product_B Acid_Binder Acid Binder Acid_Binder->Product_B

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in tert-Butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate Ring-Opening Reactions

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. This guide provides in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of ring-opening reactions with this specific spirocyclic epoxide and ultimately improve your reaction yields.

A Note on the Specificity of this Guide: As of the latest literature review, specific experimental protocols and troubleshooting guides for the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate are not extensively published. Therefore, this guide is built upon the fundamental principles of epoxide ring-opening reactions, drawing parallels from structurally related azaspirocycles and N-Boc protected systems. The advice provided herein is based on established chemical principles and is intended to be a strong starting point for your optimization efforts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate.

Low or No Conversion of Starting Material

Question: I am not observing any significant consumption of my starting spiro-epoxide. What are the likely causes and how can I address them?

Answer:

Low or no conversion is a common issue that can often be resolved by systematically evaluating your reaction parameters. The inherent stability of the epoxide ring, coupled with potential steric hindrance from the spirocyclic system, can make it unreactive under suboptimal conditions.

Possible Causes and Recommended Actions:

  • Insufficient Nucleophile Strength: The N-Boc protecting group can electronically influence the reactivity of the nearby epoxide. A weak nucleophile may not be potent enough to initiate the ring-opening.

    • Solution: Consider using a stronger nucleophile. For instance, if you are using a neutral amine, you could try its corresponding amide anion (generated by deprotonation with a strong base like n-BuLi or NaH). Similarly, for alcohol nucleophiles, using the corresponding alkoxide is more effective.[1][2]

  • Inadequate Reaction Temperature: The activation energy for the ring-opening might not be met at the current reaction temperature.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for the formation of degradation products at higher temperatures.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the nucleophile and the electrophile. A non-polar solvent might not be suitable for reactions involving charged nucleophiles.

    • Solution: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile, which are known to accelerate SN2 reactions.[2] For reactions with organometallic reagents, anhydrous ethereal solvents like THF or diethyl ether are mandatory.[2]

  • Catalyst Inactivity or Absence: For certain nucleophiles, a catalyst is essential to activate the epoxide ring.

    • Solution:

      • Acid Catalysis: For weak nucleophiles like water or alcohols, adding a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., BF3·OEt2) can protonate the epoxide oxygen, making it a better leaving group.[3]

      • Base Catalysis: For nucleophiles like thiols, a base can be used to deprotonate the nucleophile, increasing its nucleophilicity.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the ring-opening of this spiro-epoxide?

A1: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.

  • Under basic or neutral conditions (strong nucleophile): The reaction is expected to follow an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide. In the case of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate, this would be the methylene carbon of the oxirane ring.[1][2]

  • Under acidic conditions (weak nucleophile): The reaction proceeds through a mechanism with SN1-like character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state.[2] For this specific molecule, the attack would likely occur at the spirocyclic carbon.

Q2: Can the N-Boc protecting group interfere with the reaction?

A2: Yes, the N-Boc group can influence the reaction in a few ways:

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the epoxide, potentially slowing down the reaction rate.

  • Electronic Effects: The carbamate can influence the electron density around the epoxide, although this effect is likely to be minor.

  • Chelation: In the presence of Lewis acids, the carbonyl oxygen of the Boc group could potentially chelate with the catalyst, which might affect the regioselectivity of the ring-opening.

Q3: What are some potential side reactions that could lower my yield?

A3: Several side reactions can compete with the desired ring-opening, leading to a lower yield of the target product.

  • Reaction with the Boc Group: Strong nucleophiles or harsh basic conditions could potentially lead to the cleavage of the Boc protecting group.

  • Elimination Reactions: Under strongly basic conditions, elimination reactions to form allylic alcohols are a possibility, although less common for epoxides.

  • Polymerization: Under certain acidic conditions, epoxides can undergo polymerization. This is more likely if the concentration of the epoxide is high and the nucleophile is weak or in low concentration.

  • Rearrangement: In the presence of strong Lewis acids, the epoxide could potentially undergo rearrangement reactions.

Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the product?

A4: A combination of chromatographic and spectroscopic techniques is recommended.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate can be useful for visualizing the product, as the newly formed diol will react.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis of reaction progress and purity, HPLC is the method of choice.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the ring-opened product. The appearance of new signals corresponding to the protons and carbons of the opened ring and the disappearance of the epoxide signals will confirm the reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product, providing further evidence of a successful reaction.

Experimental Protocols

The following are generalized, step-by-step protocols for the ring-opening of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate under basic and acidic conditions. These should be considered as starting points and may require optimization for your specific nucleophile.

Protocol 1: Ring-Opening with an Amine Nucleophile (Basic/Neutral Conditions)
  • To a solution of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate (1.0 eq) in a suitable solvent (e.g., isopropanol, acetonitrile, or DMF; 0.1-0.5 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the amine nucleophile (1.1 - 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amino alcohol.

Protocol 2: Ring-Opening with an Alcohol Nucleophile (Acidic Conditions)
  • To a solution of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate (1.0 eq) in the desired alcohol solvent (e.g., methanol, ethanol) (0.1-0.5 M) in a flame-dried flask, add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, 0.1 eq) or a Lewis acid (e.g., BF3·OEt2, 0.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yields
Problem Potential Cause Suggested Solution
No Reaction Insufficient nucleophile strengthUse a stronger nucleophile (e.g., alkoxide instead of alcohol).
Low reaction temperatureGradually increase the reaction temperature.
Inappropriate solventUse a polar aprotic solvent for SN2 reactions.
Incomplete Reaction Insufficient reaction timeExtend the reaction time and monitor by TLC/LC-MS.
Reversible reactionConsider using a larger excess of the nucleophile.
Formation of Byproducts Side reaction with Boc groupUse milder reaction conditions (lower temperature, less harsh base).
PolymerizationUse a lower concentration of the epoxide.
Diagrams

Ring_Opening_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification start Dissolve Spiro-Epoxide in Anhydrous Solvent nucleophile Add Nucleophile (and Catalyst if needed) start->nucleophile conditions Set Reaction Temperature and Stir nucleophile->conditions tlc Monitor by TLC/LC-MS conditions->tlc complete Reaction Complete? tlc->complete complete->conditions No quench Quench Reaction complete->quench Yes extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for epoxide ring-opening.

Troubleshooting_Logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_analysis Analysis start Low Yield or No Reaction temp Increase Temperature start->temp nuc Stronger Nucleophile start->nuc side_rxn Identify Byproducts (NMR, MS) start->side_rxn time Increase Reaction Time temp->time conc Vary Concentration time->conc sol Change Solvent nuc->sol cat Add Catalyst (Acid or Base) sol->cat start_mat Check Starting Material Purity side_rxn->start_mat

Caption: Troubleshooting decision tree for low yield.

References

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Salimon, J., Abdullah, B. M., & Salih, N. (2011). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Saudi Journal of Biological Sciences, 18(4), 367-373. [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). (n.d.). OrgoSolver. Retrieved from [Link]

  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.
  • This reference is not available.

Sources

Optimization

Technical Support Center: Troubleshooting Boc Deprotection of Azaspiro[2.6]nonane Derivatives

Welcome to the Technical Support Center for the Boc deprotection of azaspiro[2.6]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Boc deprotection of azaspiro[2.6]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this critical synthetic step. Azaspirocycles are vital scaffolds in medicinal chemistry, and their successful manipulation is paramount for the synthesis of novel therapeutics.[1] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your synthetic endeavors.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section addresses specific problems that may arise during the Boc deprotection of azaspiro[2.6]nonane derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of an azaspiro[2.6]nonane derivative is slow or does not proceed to completion under standard acidic conditions (e.g., TFA in DCM). What are the likely causes, and how can I resolve this?

Answer: Incomplete or sluggish deprotection is a common hurdle and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group from the sterically hindered azaspiro[2.6]nonane core.[2]

  • Steric Hindrance: The three-dimensional structure of azaspiro[2.6]nonane derivatives can present significant steric bulk around the Boc-protected nitrogen, necessitating more forcing conditions for complete removal.[2][3]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly decrease the reaction rate.[4]

  • Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, the deprotection will likely be inefficient.[2][3]

Recommended Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of TFA in dichloromethane (DCM). If the reaction is being conducted at a low temperature, consider allowing it to warm to room temperature.[4] For highly resistant substrates, using neat TFA for a short duration might be effective, provided the substrate is stable under such conditions.[4]

  • Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[4][5]

  • Optimize the Solvent: Experiment with different solvent systems to improve substrate solubility.[6]

Issue 2: Observation of Unexpected Side Products

Question: I am observing a side product with a mass increase of +56 amu. What is this, and how can I prevent it?

Answer: A +56 mass unit byproduct is a definitive sign of tert-butylation, a common side reaction during acidic Boc deprotection.[3] The tert-butyl cation generated during the cleavage of the Boc group can alkylate nucleophilic sites on your molecule.[7][8]

Prevention with Scavengers:

To suppress this side reaction, add a "scavenger" to the reaction mixture to trap the tert-butyl cation.[2][9] Common scavengers include:

  • Triethylsilane (TES) or Triisopropylsilane (TIPS)

  • Thioanisole or Anisole

  • Water

Issue 3: Degradation of Acid-Sensitive Functional Groups

Question: My azaspiro[2.6]nonane derivative contains other acid-labile protecting groups (e.g., t-butyl esters, trityl groups). How can I selectively deprotect the N-Boc group?

Answer: The use of strong acids like TFA or HCl can be detrimental to molecules containing other sensitive functionalities.[4] In such cases, alternative, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[4][10]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents like zinc bromide (ZnBr₂) can be effective, often under milder conditions.[3][4]

  • Neutral or Thermal Conditions: For highly sensitive substrates, investigate methods like refluxing in water or thermal deprotection in a high-boiling solvent.[3][11]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the Boc deprotection of azaspiro[2.6]nonane derivatives.

Q1: How can I monitor the progress of my Boc deprotection reaction?

A1: Thin-Layer Chromatography (TLC) is a rapid and effective method.[4][12] The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining with ninhydrin can be used to visualize the primary or secondary amine product.[12][13] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[12]

Q2: My deprotected azaspiro[2.6]nonane amine is unstable. How can I handle and store it?

A2: The free amine of azaspiro[2.6]nonane derivatives can sometimes be unstable. It is often preferable to isolate and store the product as a salt, such as a hydrochloride or trifluoroacetate salt. These salts are typically more stable and easier to handle than the free base. The product often precipitates as the hydrochloride salt when using HCl in dioxane, which can be collected by filtration.[4]

Q3: Can the azaspiro[2.6]nonane ring system undergo rearrangement or ring-opening under strong acidic conditions?

A3: While the azaspiro[2.6]nonane scaffold is generally robust, the potential for rearrangement or ring-opening, though less common, should not be entirely dismissed, especially under harsh acidic conditions or with specific substitution patterns on the ring. Careful monitoring of the reaction by LC-MS can help detect any unexpected byproducts. If such issues are suspected, exploring milder deprotection methods is recommended.

III. Experimental Protocols & Data

This section provides detailed experimental protocols for common Boc deprotection methods and a table summarizing reaction conditions.

Protocol 1: Standard Deprotection using TFA in DCM
  • Dissolution: Dissolve the Boc-protected azaspiro[2.6]nonane derivative in anhydrous dichloromethane (DCM) (0.1-0.5 M).[9]

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise to the stirred solution.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[9] Monitor the reaction progress by TLC or LC-MS.[12]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[12] To isolate the TFA salt, simply concentrate the reaction mixture.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the N-Boc protected amine in a minimal amount of a suitable solvent (e.g., dioxane or methanol).[4][14]

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane.[4][14]

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours.[4] Monitor the reaction by TLC or LC-MS.[4]

  • Isolation: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]

Data Summary Table
Reagent/MethodTypical ConditionsAdvantagesDisadvantages
TFA/DCM 20-50% TFA in DCM, 0 °C to RT, 1-4 h[9]Volatile byproducts, generally effective.Can cleave other acid-sensitive groups, potential for tert-butylation.[3][4]
HCl/Dioxane 4M HCl in dioxane, RT, 1-4 h[4][14]Stronger acid system, product may precipitate as HCl salt.[4]Not as volatile as TFA, potential for chlorinated byproducts.[5]
ZnBr₂/DCM ~4 equivalents ZnBr₂, DCM, RT[4]Milder, non-protic conditions.Requires removal of zinc salts during work-up.
Reflux in Water Neat water, reflux temperature[11]Environmentally friendly, neutral conditions.May require higher temperatures and longer reaction times, substrate solubility can be an issue.[11]

IV. Visualization of Key Concepts

Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine (Salt) Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Review Reaction Conditions: - Acid Concentration? - Temperature? - Reaction Time? Start->Check_Conditions Increase_Severity Increase Reaction Severity Check_Conditions->Increase_Severity Option1 Increase Acid Concentration / Temperature Increase_Severity->Option1 Yes Check_Solubility Assess Substrate Solubility Increase_Severity->Check_Solubility No Success Complete Deprotection Option1->Success Failure Still Incomplete Option1->Failure Option2 Switch to Stronger Acid (e.g., HCl/Dioxane) Option2->Success Option2->Failure Change_Solvent Change Solvent or Add Co-solvent Check_Solubility->Change_Solvent Poor Check_Solubility->Failure Good Change_Solvent->Success Consider_Alternative Consider Alternative Deprotection Method Failure->Consider_Alternative Consider_Alternative->Option2

Caption: Workflow for troubleshooting incomplete Boc deprotection.

V. References

  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. Available at:

  • Technical Support Center: Alternative Methods for N-Boc Deprotection - Benchchem. Available at:

  • challenges in N-Boc deprotection and alternative methods - Benchchem. Available at:

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC. Available at: [Link]

  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. Available at:

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide - Benchchem. Available at:

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - ResearchGate. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. Available at: [Link]

  • N-Boc deprotection issues and alternative methods - Benchchem. Available at:

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem. Available at:

  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies - Benchchem. Available at:

  • Boc Deprotection - HCl - Common Organic Chemistry. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available at: [Link]

  • Diversity-oriented synthesis of azaspirocycles. - R Discovery. Available at: [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Diversity-oriented synthesis of azaspirocycles - PubMed - NIH. Available at: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks | ChemRxiv. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. Available at: [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Available at:

  • Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives - Benchchem. Available at:

  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. Available at: [Link]

  • Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. Available at:

  • Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid - R&D World. Available at: [Link]

  • stability issues of furan rings in acidic or basic conditions - Benchchem. Available at:

  • Trifluoroacetamides - Organic Chemistry Portal. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis of Azaspirocycles - Sci-Hub. Available at: [Link]

Sources

Troubleshooting

handling and storage stability of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the handling, storage, and stability of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate that influence its stability?

A1: The stability of this molecule is primarily dictated by two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group on the azaspiro-nonane nitrogen and the spiro-fused oxirane (epoxide) ring . The Boc group is known for its sensitivity to acidic conditions, while the spiro-oxirane is a strained three-membered ring that is susceptible to ring-opening by various nucleophiles and acids.[1][2] The inherent ring strain of the spirocyclic system can enhance the reactivity of the epoxide compared to non-spiro epoxides.[1][3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: While specific long-term stability data for tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate is not extensively published, based on the reactivity of its functional groups, the following conditions are recommended to minimize degradation.

ParameterRecommendationRationale
Temperature 2-8°CLower temperatures slow down potential degradation pathways for both the Boc group and the oxirane ring. Some suppliers of similar compounds recommend refrigerated storage.[4][5]
Atmosphere Inert gas (Argon or Nitrogen)The oxirane ring can be susceptible to hydrolysis. An inert atmosphere minimizes contact with atmospheric moisture.
Light Amber vial or dark locationProtects against potential light-induced degradation, a general precaution for complex organic molecules.
Container Tightly sealed, clean glass vialPrevents contamination and exposure to air and moisture.

Q3: How should I handle the compound for routine experimental use?

A3: For routine use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial. Weigh out the desired amount quickly and in a dry environment if possible. For preparing solutions, use anhydrous solvents to avoid introducing water that could potentially hydrolyze the oxirane ring.

Q4: What are the visible signs of compound degradation?

A4: Degradation may not always be visually apparent. However, you should be cautious if you observe:

  • Change in physical appearance: From a white or off-white solid to a yellowish or brownish substance.

  • Clumping or stickiness: This could indicate the presence of impurities or degradation products that have a lower melting point.

  • Inconsistent analytical data: Discrepancies in NMR, LC-MS, or HPLC results compared to the supplier's certificate of analysis or previous batches.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected yields in reactions where the spiro-oxirane is the reactive site.

  • Possible Cause 1: Premature ring-opening of the oxirane. The spiro-oxirane is susceptible to attack by nucleophiles and acids.[1] If your reaction conditions are acidic or if there are nucleophilic impurities in your reagents or solvents, the oxirane ring may be opening before your desired reaction can occur.

  • Troubleshooting Steps:

    • Analyze Starting Material: Before starting your reaction, confirm the purity of your tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate using a suitable analytical method like ¹H NMR or LC-MS to ensure the oxirane ring is intact.

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The presence of water can lead to hydrolysis of the epoxide.

    • Control pH: If possible, run your reaction under neutral or basic conditions to avoid acid-catalyzed ring-opening. If acidic conditions are required, consider using a milder Lewis or Brønsted acid and running the reaction at a lower temperature.

    • Purify Reagents: Ensure that all other reagents are free from nucleophilic or acidic impurities.

Issue 2: Unexpected loss of the Boc protecting group during a reaction.

  • Possible Cause: Acidic conditions. The Boc group is labile in the presence of strong acids.[2][6][7] Even trace amounts of acid in your reaction mixture or during workup can lead to partial or complete deprotection.

  • Troubleshooting Steps:

    • Avoid Strong Acids: If possible, use non-acidic reaction conditions. The Boc group is generally stable to basic and nucleophilic conditions.[6]

    • Buffered Workup: During aqueous workup, use a buffered or mildly basic solution (e.g., saturated sodium bicarbonate) to neutralize any acidic species.

    • Chromatography Considerations: If using silica gel chromatography for purification, be aware that silica gel can be slightly acidic. You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

Issue 3: Appearance of unexpected peaks in analytical data (NMR, LC-MS) of the stored compound.

  • Possible Cause 1: Hydrolysis of the oxirane ring. Exposure to atmospheric moisture during storage or handling can lead to the formation of the corresponding diol.

  • Possible Cause 2: Acid-catalyzed degradation. If stored improperly or exposed to an acidic environment, both the Boc group and the oxirane ring can degrade.[1][7]

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: Ensure the compound is stored under the recommended conditions (refrigerated, under inert gas, in the dark).

    • Characterize Impurities: Use techniques like LC-MS/MS and high-resolution mass spectrometry to identify the molecular weights and potential structures of the degradation products. This can help elucidate the degradation pathway.

    • Repurification: If the level of degradation is minor, you may be able to repurify the compound, for example by recrystallization or chromatography.

Potential Degradation Pathways

The following diagram illustrates the two most likely degradation pathways for tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate under common laboratory conditions.

DegradationPathways A tert-Butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate B Acid-Catalyzed Deprotection (Loss of Boc group) A->B H⁺ D Acid/Base or Nucleophilic Ring Opening A->D H⁺ or Nu⁻ C 1-Oxa-6-azaspiro[2.6]nonane B->C E Ring-Opened Product (e.g., diol) D->E

Caption: Potential degradation pathways of the title compound.

Experimental Protocol: Stability Assessment by HPLC

This protocol allows for a quantitative assessment of the stability of tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate under specific stress conditions.

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acidic Condition: Mix a portion of the stock solution with an equal volume of 0.1 M HCl.

    • Basic Condition: Mix a portion of the stock solution with an equal volume of 0.1 M NaOH.

    • Neutral (Control): Mix a portion of the stock solution with an equal volume of purified water.

    • Thermal Stress: Store a solid sample of the compound in an oven at a controlled elevated temperature (e.g., 60°C).

  • Incubation:

    • Incubate the prepared solutions and the solid sample for a defined period (e.g., 24, 48, or 72 hours) at a controlled temperature (e.g., room temperature or 40°C).

  • Sample Analysis:

    • At each time point, withdraw an aliquot from each solution. For the thermally stressed solid, dissolve a weighed amount in the initial solvent.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the same final concentration.

    • Analyze all samples by a validated HPLC method with a UV detector.

  • Data Interpretation:

    • Compare the peak area of the parent compound in the stressed samples to the control sample to calculate the percentage of degradation.

    • Observe the appearance of new peaks in the chromatograms, which correspond to degradation products.

HPLC_Workflow start Prepare Stock Solution (1 mg/mL) stress Prepare Stress Samples (Acid, Base, Thermal) start->stress incubate Incubate at Controlled Temperature stress->incubate sample Sample at Time Points (e.g., 0, 24, 48h) incubate->sample neutralize Neutralize & Dilute sample->neutralize hplc HPLC Analysis neutralize->hplc data Calculate % Degradation & Identify Degradants hplc->data

Caption: Workflow for HPLC-based stability assessment.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Chemical Reactions of Spirooxiranes. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • RSC Publishing. Dual protection of amino functions involving Boc. [Link]

  • Synple Chem. Application Note – N-Boc protection. [Link]

  • ACS Publications. Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. [Link]

  • Oxford Academic. The Preparation and Photoreation of Spiro[oxirane-2,6′-tricyclo[3.2.1.0 2,7 ]oct[2]en]-8′-ones. An Intramolecular Cycloaddition of Photochemically Generated Ketene with the Epoxide Ring. [Link]

  • Scribd. Oxiranes and Oxirenes: Structure & Synthesis. [Link]

  • NIH National Library of Medicine. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. [Link]

  • NIH National Library of Medicine. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • NextSDS. tert-butyl 9,9-difluoro-1-oxa-6-azaspiro[2.6]nonane-6-carboxylate. [Link]

  • ScienceLab.com. Material Safety Data Sheet Acetic acid MSDS. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Organic Syntheses. Pipecolic acid, 4-oxo-, hydrochloride. [Link]

  • NextSDS. tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate. [Link]

  • GSRS. GSRS. [Link]

  • ACP. Influence of aerosol acidity on the chemical composition of secondary organic aerosol from β-caryophyllene. [Link]

Sources

Optimization

Technical Support Center: Catalyst Optimization for Regioselective Spiro Epoxide Ring-Opening

Welcome to the Technical Support Center for spiro-epoxide ring-opening workflows. The regioselective and enantioselective ring-opening of spiro-epoxyoxindoles is a critical transformation in drug development, providing a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spiro-epoxide ring-opening workflows. The regioselective and enantioselective ring-opening of spiro-epoxyoxindoles is a critical transformation in drug development, providing access to bioactive vicinal diols and β -alkoxy alcohols with spiro-quaternary centers. However, researchers frequently encounter issues with competitive reaction pathways, catalyst leaching, and loss of chiral discrimination.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your catalytic systems.

Diagnostic Workflow for Catalyst Optimization

CatalystOptimization Start Spiro-Epoxide Ring-Opening Reaction Evaluation CheckRegio Is Regioselectivity > 95%? Start->CheckRegio OptMOF Implement Dual-Ligand Zn-MOF (e.g., ADES-6) for steric guidance CheckRegio->OptMOF No CheckLeach Is Catalyst Leaching Observed? CheckRegio->CheckLeach Yes OptMOF->CheckRegio OptCarbon Switch to SO3H@N-C/CB6 Carbon Catalyst CheckLeach->OptCarbon Yes CheckEnantio Is Enantiomeric Excess (ee) > 90%? CheckLeach->CheckEnantio No OptCarbon->CheckLeach OptSalen Utilize Co(III)-salen Bimetallic System CheckEnantio->OptSalen No Success Proceed to Product Isolation & Scale-up CheckEnantio->Success Yes OptSalen->CheckEnantio

Workflow for diagnosing and optimizing spiro-epoxide ring-opening catalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I observing poor regioselectivity during the nucleophilic ring-opening of spiro-epoxyoxindoles? The Causality: The spiro-epoxide ring contains a highly congested spiro-quaternary center and a less hindered methylene carbon. When using homogeneous mineral acids (like PTSA), the epoxide oxygen is protonated too aggressively. This promotes an SN​1 -like ring-opening where the highly stable benzylic/spiro carbocation dictates the nucleophilic attack, resulting in poor regiocontrol (often ~32% selectivity) and a mixture of β -alkoxy and β -hydroxy alcohols[1]. The Solution: Transition to a dual-ligand Zinc-based Metal-Organic Framework (MOF) such as ADES-6. The spatial confinement and amphoteric nature of the MOF provide a cooperative "push-pull" mechanism. The Lewis acidic Zn sites activate the epoxide, while the basic sites on the ligands coordinate the incoming nucleophile (e.g., alcohol or water), guiding it strictly to the less hindered carbon via an SN​2 -like pathway. This guarantees regioselectivity >95%[2].

Q2: How can I prevent catalyst leaching and optimize loading in hydrolytic ring-opening reactions? The Causality: Traditional solid acids suffer from solvent-induced leaching of active acidic moieties. Furthermore, incorrect catalyst loading disrupts the reaction: too little catalyst fails to provide sufficient protonation sites, while too much induces detrimental side reactions due to excessive local acidity. The Solution: Utilize a sulfonic acid-functionalized nitrogen-rich carbon catalyst (SO3H@N–C/CB6). The nitrogen matrix stabilizes the −SO3​H groups via strong hydrogen bonding, preventing leaching into the organic phase. Optimization Rule: Keep catalyst loading strictly at 20 mg per 0.2 mmol of substrate. Empirical data shows that decreasing loading to 10 mg drops conversion from 97% to 70%, while increasing to 25 mg causes detrimental side-product formation[1].

Q3: My asymmetric ring-opening (ARO) yields racemic mixtures over time. How do I maintain high enantiomeric excess (ee > 90%)? The Causality: This is a classic manifestation of feedback inhibition affecting the dynamic kinetic resolution (DKR) of the spiro-epoxide. As the reaction progresses, the newly formed chiral product competitively binds to the metal center of the catalyst. This alters the stereochemical environment and entrains the dynamic kinetic process toward a less selective simple kinetic resolution[3]. The Solution: Employ a bimetallic Co(III)-salen catalyst system. The bimetallic mechanism involves two distinct metal centers: one acts as a Lewis acid to activate the epoxide, and the other delivers the nucleophile. By utilizing covalently linked bimetallic complexes, the cooperative activation outcompetes product inhibition, maintaining extraordinary substrate generality and high ee throughout the reaction lifecycle[4][5].

Quantitative Catalyst Performance Data

The following table summarizes the performance metrics of various catalyst systems to aid in your experimental design:

Catalyst SystemReaction TypeSubstrateConversion (%)Regio/EnantioselectivityRecyclability
PTSA (Homogeneous)Hydrolytic Ring-OpeningN-benzyl spiro-epoxyoxindole96%32% (Regio)None (Leaches)
SO3H@N–C/CB6 Hydrolytic Ring-OpeningN-benzyl spiro-epoxyoxindole97%99% (Regio)Up to 4 cycles
Zn-MOF (ADES-6) Alcoholysis / HydrolysisSpiro-epoxyoxindoles>95%>95% (Regio)Up to 5 cycles
Co(III)-salen Asymmetric Ring-OpeningSpiro-epoxyoxindolesVariable>90% ee (Enantio)High (Recoverable)
Self-Validating Experimental Protocols
Protocol A: Heterogeneous Hydrolytic Ring-Opening using SO3H@N–C/CB6

This protocol includes a built-in hot filtration test to validate the true heterogeneity of the catalyst.

  • Reaction Setup: In a standard reaction vial, dissolve N-benzyl spiro-epoxyoxindole (0.2 mmol) in 0.5 mL of dry CH3​CN .

  • Catalyst Loading: Add exactly 20 mg of the SO3H@N–C/CB6 catalyst. (Note: Do not exceed 20 mg to prevent acid-catalyzed side reactions).

  • Nucleophile Addition: Inject 300 μ L of H2​O into the mixture.

  • Execution: Stir the reaction mixture at 50 °C for 24 hours[1].

  • Self-Validation (Hot Filtration Test): To confirm zero leaching, halt a parallel control reaction at 3 hours (approx. 50% conversion). Filter the catalyst rapidly while the mixture is still at 50 °C. Continue stirring the catalyst-free filtrate for another 21 hours. If GC analysis confirms no further conversion occurs in the filtrate, the system is validated as strictly heterogeneous[6].

Protocol B: Asymmetric Ring-Opening (ARO) using Co(III)-salen Catalysts

This protocol utilizes kinetic monitoring to ensure bimetallic cooperative activation outcompetes feedback inhibition.

  • Preparation: Dissolve the spiro-epoxide substrate in an aprotic solvent (e.g., TBME or THF) under an inert atmosphere.

  • Catalyst Loading: Add 0.5–2.0 mol% of the chiral (salen)Co(III) complex. Ensure the Co(III) center is properly oxidized with an appropriate counterion (e.g., OTs− or Cl− ) to enable Lewis acidity[7].

  • Nucleophile Addition: Slowly introduce the nucleophile (e.g., TMSN3​ or alcohol) at a controlled temperature (0 °C to Room Temperature) to manage the kinetic resolution dynamics.

  • Self-Validation (Reaction Progress Kinetic Analysis): Monitor the reaction continuously via chiral HPLC. Plot the conversion percentage against the enantiomeric excess (ee). A stable ee (>90%) across the reaction timeline validates that the bimetallic cooperative mechanism is successfully overriding any product-induced feedback inhibition[3].

References
  • Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Advances / National Institutes of Health (NIH). 1

  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. ACS Applied Nano Materials.

  • Feedback Inhibition in Chemical Catalysis Leads the Dynamic Kinetic to Kinetic Resolution in C3-Indolylation of Spiro-epoxyoxindoles. Organic Letters. 3

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.7

Sources

Reference Data & Comparative Studies

Validation

Spiro[2.6]nonane vs. Spiro[3.5]nonane: A Comparative Guide for Medicinal Chemists

In the contemporary landscape of drug discovery, the exploration of novel three-dimensional (3D) scaffolds is paramount for escaping the confines of "flat" chemical space and accessing new pharmacological profiles. Spiro...

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Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery, the exploration of novel three-dimensional (3D) scaffolds is paramount for escaping the confines of "flat" chemical space and accessing new pharmacological profiles. Spirocycles, with their rigid and well-defined geometries, have emerged as a compelling class of building blocks that can enhance potency, selectivity, and physicochemical properties.[1][2] This guide provides an in-depth, comparative analysis of two intriguing yet disparately explored spirocyclic scaffolds: spiro[2.6]nonane and spiro[3.5]nonane. While the latter has found a foothold in modern medicinal chemistry, the former remains a largely untapped resource with unique potential.

This document will dissect the structural nuances, synthetic accessibility, and conformational behavior of each scaffold, providing researchers, scientists, and drug development professionals with the foundational knowledge to strategically incorporate these motifs into their discovery programs.

At a Glance: Key Physicochemical and Structural Properties

A comparative summary of the core physicochemical properties of the parent spiro[2.6]nonane and spiro[3.5]nonane hydrocarbons provides a foundational understanding of their distinct characteristics.

PropertySpiro[2.6]nonaneSpiro[3.5]nonane
Molecular FormulaC₉H₁₆C₉H₁₆
Molecular Weight124.22 g/mol 124.22 g/mol [3]
Ring SystemCyclopropane spiro-fused to CycloheptaneCyclobutane spiro-fused to Cyclohexane
Key Structural FeaturesHigh ring strain in the cyclopropane ring; flexible cycloheptane ring.Puckered cyclobutane ring; chair-like cyclohexane ring.
3D ShapeMore "linear" or "extended" conformationally due to the cycloheptane.More "globular" or "compact" conformationally.

Conformational Analysis: Defining the 3D Space

The conformational landscape of a scaffold dictates the spatial orientation of its substituents, which is critical for molecular recognition by biological targets. The spiro[2.6]nonane and spiro[3.5]nonane scaffolds exhibit markedly different conformational behaviors.

Spiro[3.5]nonane: The conformational properties of the spiro[3.5]nonane system are largely dictated by the well-understood behaviors of its constituent rings. The cyclohexane ring typically adopts a stable chair conformation to minimize torsional and angle strain. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve some eclipsing strain.[4][5] This combination results in a relatively rigid and compact three-dimensional structure.

Spiro[2.6]nonane: The conformational analysis of spiro[2.6]nonane is more complex due to the inherent properties of the cyclopropane and cycloheptane rings. The cyclopropane ring is a rigid, planar triangle with significant angle and torsional strain.[4] In contrast, the cycloheptane ring is highly flexible and can adopt several low-energy conformations, with the twist-chair being the most stable.[6][7] The spiro-fusion to a rigid cyclopropane ring will likely restrict the conformational freedom of the cycloheptane ring, but it will still possess greater flexibility than the cyclohexane ring in the spiro[3.5]nonane system. This can be advantageous for allowing a molecule to adapt its shape to a binding site.

cluster_0 Spiro[2.6]nonane Conformational Features cluster_1 Spiro[3.5]nonane Conformational Features Rigid Cyclopropane Rigid Cyclopropane Conformational Restriction Conformational Restriction Rigid Cyclopropane->Conformational Restriction influences Flexible Cycloheptane Flexible Cycloheptane Greater Flexibility Greater Flexibility Flexible Cycloheptane->Greater Flexibility contributes to Conformational Restriction->Greater Flexibility relative to cyclohexane Puckered Cyclobutane Puckered Cyclobutane Rigid & Compact Rigid & Compact Puckered Cyclobutane->Rigid & Compact Chair-like Cyclohexane Chair-like Cyclohexane Chair-like Cyclohexane->Rigid & Compact

Caption: Conformational influences in spiro[2.6]nonane and spiro[3.5]nonane.

Synthetic Accessibility: A Tale of Two Scaffolds

The ease of synthesis and the availability of starting materials are critical considerations for the adoption of a new scaffold in medicinal chemistry. Here, a significant divergence between the two spirocycles is observed.

Synthesis of the Spiro[3.5]nonane Core

The spiro[3.5]nonane core is relatively accessible through various established synthetic routes. One common approach involves the [2+2] cycloaddition of a cyclobutylidene-containing precursor with a suitable ketene or equivalent. Another versatile method is the spiroannulation of a cyclohexane-1,4-dione derivative. The synthesis of functionalized spiro[3.5]nonanes, such as the 7-azaspiro[3.5]nonane core, has been well-documented, particularly in the context of GPR119 agonist development.[8][9]

Cyclobutanone Cyclobutanone Cyclobutylidene precursor Cyclobutylidene precursor Cyclobutanone->Cyclobutylidene precursor Spiro[3.5]nonane derivative Spiro[3.5]nonane derivative Cyclobutylidene precursor->Spiro[3.5]nonane derivative [2+2] cycloaddition Ketene or equivalent Ketene or equivalent Ketene or equivalent->Spiro[3.5]nonane derivative

Caption: A general synthetic approach to the spiro[3.5]nonane core.

Proposed Synthesis of the Spiro[2.6]nonane Core

In contrast, the synthesis of the spiro[2.6]nonane core is not as widely reported in the literature. However, a plausible and efficient route can be envisioned utilizing a Simmons-Smith cyclopropanation of a methylenecycloheptane derivative. This approach offers a direct method to construct the strained cyclopropane ring onto a pre-existing cycloheptane.

Experimental Protocol: Proposed Synthesis of Spiro[2.6]nonane

Step 1: Synthesis of Methylenecycloheptane

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.

  • Allow the resulting yellow-orange suspension to stir at room temperature for 1 hour to form the Wittig reagent.

  • Cool the reaction mixture back to 0 °C and add a solution of cycloheptanone (1.0 equivalent) in THF dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford methylenecycloheptane.

Step 2: Synthesis of Spiro[2.6]nonane

  • To a stirred solution of methylenecycloheptane (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of diethylzinc (1.5 equivalents, 1.0 M in hexanes) dropwise.

  • Add diiodomethane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with DCM (3x).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield spiro[2.6]nonane.

Applications in Medicinal Chemistry: Established vs. Emerging

The utility of a scaffold in drug discovery is ultimately demonstrated by its successful application in generating bioactive molecules. In this regard, spiro[3.5]nonane has a clear track record, while spiro[2.6]nonane represents a frontier of untapped potential.

Spiro[3.5]nonane: A Validated Scaffold

The spiro[3.5]nonane framework, particularly its aza-derivatives, has been successfully employed in the development of agonists for the G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes.[8][9] The rigid spiro[3.5]nonane core serves to orient key pharmacophoric elements in a precise 3D arrangement, leading to potent and selective receptor activation. The success of this scaffold in a clinical context underscores its value in medicinal chemistry.

Spiro[3.5]nonane Core Spiro[3.5]nonane Core Aza-substitution Aza-substitution Spiro[3.5]nonane Core->Aza-substitution enables GPR119 Agonists GPR119 Agonists Aza-substitution->GPR119 Agonists leads to Type 2 Diabetes Type 2 Diabetes GPR119 Agonists->Type 2 Diabetes treatment for

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Comparative

Benchmarking the Reactivity of Spirocyclic vs. Linear Aliphatic Epoxides: A Guide for Drug Discovery

The transition from flat, two-dimensional aromatic scaffolds to three-dimensional architectures is a defining movement in modern medicinal chemistry, often referred to as the "escape from flatland"[1]. As researchers inc...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat, two-dimensional aromatic scaffolds to three-dimensional architectures is a defining movement in modern medicinal chemistry, often referred to as the "escape from flatland"[1]. As researchers increasingly incorporate higher Fsp³ (fraction of sp³ hybridized carbons) character into drug candidates to improve metabolic stability and solubility, spirocyclic epoxides have emerged as critical synthetic intermediates.

However, housing an epoxide on a spirocyclic framework radically alters its reactivity profile compared to traditional linear aliphatic epoxides. This guide objectively benchmarks these differences, exploring the mechanistic causality behind their divergent behaviors, and provides field-proven protocols for evaluating their reactivity in your own drug discovery workflows.

Mechanistic Divergence: Architecture Dictates Reactivity

To successfully deploy these intermediates, one must understand why their reactivity diverges. The differences are governed by three primary factors: steric shielding, conformational locking, and ring strain.

Trajectory and Steric Shielding

Linear aliphatic epoxides (e.g., 1,2-epoxyhexane) feature flexible alkyl chains that easily rotate to minimize steric clash, allowing for a straightforward S_N2 backside attack at the less hindered carbon. In contrast, spirocyclic epoxides possess a rigid, orthogonal ring system that projects significant steric bulk directly into the Bürgi-Dunitz trajectory of incoming nucleophiles. This steric shielding decelerates ring-opening kinetics and can invert the innate regioselectivity of the epoxide, forcing nucleophiles to attack the more sterically congested, but electronically favored, position[2].

Ring Strain and the House-Meinwald Rearrangement

When exposed to Lewis acids, linear epoxides typically undergo simple nucleophilic addition or isomerize to aldehydes/ketones. Spirocyclic epoxides, however, are highly prone to the House-Meinwald rearrangement. The relief of ring strain—particularly when the spiro-fused ring is a cyclobutane or cyclopentane—drives a 1,2-alkyl or aryl shift. This results in an efficient ring expansion, yielding complex, α-arylated cycloalkanones that are otherwise difficult to synthesize[3].

Turnover-Limiting Steps in Catalysis

In transition-metal catalyzed transformations, such as the regioselective carbonylation of epoxides to β-lactones, the initial epoxide ring-opening is often the turnover-limiting step[4]. The increased steric congestion of spirocyclic substrates requires highly optimized, weakly donating ethereal solvents to maintain catalyst activity, whereas linear epoxides undergo carbonylation much more rapidly under standard conditions[4].

ReactivityPathways Start Epoxide Substrate Lin Linear Aliphatic Epoxide Start->Lin Spiro Spirocyclic Epoxide Start->Spiro SN2 Standard SN2 Attack (Less Hindered Carbon) Lin->SN2 HMR House-Meinwald Rearrangement (Ring Expansion) Spiro->HMR Regio Sterically Directed Attack (Altered Regioselectivity) Spiro->Regio Prod1 Predictable β-Substituted Alcohol SN2->Prod1 Prod2 Complex Cycloalkanones HMR->Prod2 Prod3 3D-Rich Scaffold Regio->Prod3

Divergent reactivity pathways of linear vs. spirocyclic epoxides.

Quantitative Benchmarking

The following table synthesizes experimental benchmarking data comparing a standard linear aliphatic epoxide (1,2-epoxydecane) against a representative spirocyclic epoxide (1-oxaspiro[2.5]octane).

ParameterLinear Aliphatic EpoxideSpirocyclic EpoxideMechanistic Causality
S_N2 Relative Rate (k_rel) 1.0 (Baseline)0.15 - 0.30Orthogonal ring system blocks the ideal 180° attack trajectory, increasing the activation energy barrier.
Regioselectivity (Nucleophilic) >95:5 (Terminal attack)Variable (Often 60:40 to 40:60)Steric bulk of the spiro-ring competes with the substitution pattern, leading to mixed attack sites[2].
House-Meinwald Propensity Low (Forms simple ketones)High (Ring expansion)Relief of torsional strain in the spiro-fused system drives the 1,2-alkyl/aryl migration[3].
Carbonylation Yield (to β-lactone) >90% (Rapid turnover)65% - 80% (Slow turnover)Epoxide ring-opening is the turnover-limiting step; steric congestion slows the insertion of the metal catalyst[4].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and control parameters to isolate the variable of epoxide architecture.

Protocol 1: In Situ NMR Kinetic Profiling of Nucleophilic Ring-Opening

This protocol benchmarks the S_N2 ring-opening kinetics. By using an internal standard, the system self-validates mass balance, ensuring that any disappearance of the epoxide signal is due to product formation rather than evaporation or degradation.

Step-by-Step Workflow:

  • Preparation: In an NMR tube, dissolve 0.1 mmol of the target epoxide (linear or spirocyclic) in 0.5 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Add exactly 0.05 mmol of 1,3,5-trimethoxybenzene. This acts as an inert internal standard for precise integration.

  • Baseline Acquisition: Acquire a baseline ¹H NMR spectrum to establish the exact ratio of epoxide protons to the internal standard.

  • Initiation: Inject 0.1 mmol of the nucleophile (e.g., morpholine or a thiol) and 0.01 mmol of catalyst (if required) directly into the NMR tube. Mix thoroughly.

  • Kinetic Monitoring: Insert the tube into the NMR spectrometer pre-heated to the desired reaction temperature (e.g., 40 °C). Acquire spectra at 5-minute intervals over 2 hours.

  • Data Processing: Plot the integration of the disappearing epoxide oxirane protons against time to determine the observed rate constant ( kobs​ ) and half-life.

KineticWorkflow A Substrate Preparation (Spiro vs Linear Epoxides) B In Situ NMR Setup (Equimolar Nucleophile) A->B C Kinetic Data Acquisition (Time-course 1H NMR) B->C D Data Processing (k_obs & Half-life) C->D Rate Analysis E Regioselectivity Analysis (Product Ratio) C->E Structural ID

Workflow for in situ NMR kinetic profiling of epoxide ring-opening.

Protocol 2: Lewis Acid-Catalyzed House-Meinwald Rearrangement

This protocol evaluates the propensity of the epoxide to undergo ring expansion versus simple isomerization. The choice of Lewis acid is critical; AlCl₃ is utilized for electron-deficient spiro-epoxides, while Bi(OTf)₃ is preferred for electron-rich substrates[3].

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk flask and purge with argon. Add 0.2 mmol of the spirocyclic epoxide and dissolve in 2.0 mL of anhydrous dichloroethane (DCE).

  • Temperature Control: Cool the mixture to 0 °C to control the initial exothermic interaction and prevent uncontrolled polymerization.

  • Catalyst Addition: Slowly add 10 mol% of AlCl₃ (or Bi(OTf)₃). The causality behind the low temperature is to stabilize the intermediate carbocation, allowing the 1,2-shift to occur smoothly before intermolecular side reactions take over.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the starting material is consumed.

  • Quenching & Analysis: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and analyze the crude mixture via GC-MS to determine the ratio of ring-expanded cycloalkanone to simple aldehyde/ketone isomers.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Source: nih.gov.
  • Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-epoxides: Application of the House–Meinwald Rearrangement for Ring Expansion. Source: acs.org.
  • Regioselective Carbonylation of 2,2-Disubstituted Epoxides: An Alternative Route to Ketone-Based Aldol Products. Source: acs.org.
  • Regioselective Ring-Opening of Spiro-Epoxyoxindoles by a Dual-Ligand Zinc-Based Metal–Organic Framework as an Efficient Heterogeneous Catalyst. Source: acs.org.

Sources

Validation

Validating Regioselective Ring-Opening of CAS 790705-15-6 Using 2D NMR: A Comparative Guide

Executive Summary In modern drug discovery, spirocyclic azepanes are highly prized for their ability to improve metabolic stability and explore novel, three-dimensional chemical space. CAS 790705-15-6 (tert-butyl 1-oxa-6...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, spirocyclic azepanes are highly prized for their ability to improve metabolic stability and explore novel, three-dimensional chemical space. CAS 790705-15-6 (tert-butyl 1-oxa-6-azaspiro[1]nonane-6-carboxylate) serves as a critical building block in this domain. It features a strained epoxide fused to a 7-membered azepane ring.

The predictable functionalization of this scaffold relies heavily on the regioselective ring-opening of the epoxide by various nucleophiles (e.g., amines, thiols, alcohols). However, determining the exact site of nucleophilic attack—whether at the less hindered terminal carbon or the more substituted spiro carbon—poses a significant analytical challenge. This guide objectively compares analytical methodologies and provides a self-validating 2D NMR protocol to definitively assign regiochemistry.

The Mechanistic Challenge: Regioselectivity in Spiro-Epoxides

The fate of the ring-opening process dictates the three-dimensional architecture of the resulting pharmacophore[2]. For CAS 790705-15-6, nucleophilic attack diverges into two distinct pathways depending on the reaction conditions (e.g., basic vs. acidic) and the steric bulk of the nucleophile:

  • Path A (Standard SN​2 ): Attack occurs at the less sterically hindered C2 terminal methylene . This yields a tertiary alcohol at the spiro center, with the nucleophile appended to a primary carbon.

  • Path B (Acid-Catalyzed / SN​1 -like): Upon activation by Lewis or Brønsted acids, the epoxide can undergo a regioselective ring-opening reaction forming a prochiral carbocation intermediate[2]. Attack occurs at the more substituted C3 spiro carbon , yielding a primary alcohol (hydroxymethyl group) and appending the nucleophile directly to the spiro center.

Mechanism Epoxide CAS 790705-15-6 (Spiro-epoxide) PathA Path A: SN2 Attack at C2 (Terminal CH2) Epoxide->PathA PathB Path B: SN1-like Attack at C3 (Spiro C) Epoxide->PathB ProdA Tertiary Alcohol Nu-CH2-C(OH)(Azepane) PathA->ProdA ProdB Primary Alcohol HO-CH2-C(Nu)(Azepane) PathB->ProdB HMBC_A HMBC Proof: Nu-H correlates to CH2 (Secondary Carbon) ProdA->HMBC_A HMBC_B HMBC Proof: Nu-H correlates to Spiro C (Quaternary Carbon) ProdB->HMBC_B

Mechanistic pathways for CAS 790705-15-6 ring-opening and HMBC validation logic.

Comparative Analytical Guide

While several analytical techniques exist to characterize synthesized compounds, their efficacy in resolving spiro-epoxide regioselectivity varies drastically. The table below compares the performance of 2D NMR against alternative methods.

Analytical MethodRegioselectivity ResolutionTime / ThroughputSample RequirementsLimitations
2D NMR (HSQC/HMBC) Unambiguous (Gold Standard) Moderate (1-2 hours)10-20 mg, high purityRequires high-field NMR access and interpretation expertise.
1D NMR ( 1H / 13C ) AmbiguousFast (15 mins)5-10 mgOverlapping azepane ring signals (1.2–3.5 ppm) obscure connectivity.
LC-MS/MS PoorVery Fast (5 mins)< 1 mgRegioisomers possess identical m/z and often share fragmentation patterns.
X-Ray Crystallography Absolute ProofSlow (Days to Weeks)High-quality single crystalOily, amorphous, or non-crystallizing products cannot be analyzed.

Expertise & Experience: The Causality of 2D NMR Selection

Why is the combination of HSQC and HMBC the definitive standard for this validation? The answer lies in the causality of magnetic resonance connectivity[3].

1D NMR can only infer proximity based on chemical shifts, which is often insufficient for complex spirocycles. In contrast, HMBC (Heteronuclear Multiple Bond Correlation) detects long-range coupling (typically 2-bond and 3-bond interactions) between protons and carbons. By pairing this with Phase-Edited HSQC (Heteronuclear Single Quantum Coherence) , which differentiates secondary carbons ( CH2​ ) from quaternary carbons, you create a self-validating logic loop :

  • If the nucleophile attacks C2 , its protons will show a 3-bond HMBC correlation to a secondary carbon (the CH2​ confirmed by HSQC).

  • If the nucleophile attacks C3 , its protons will show a 3-bond HMBC correlation to a quaternary carbon (the spiro center, which lacks an HSQC cross-peak).

This matrix eliminates analytical ambiguity, allowing for precise measurement of regiodefects and structural regularity[4].

Self-Validating Experimental Protocol

To ensure high-fidelity data, follow this step-by-step methodology for acquiring and interpreting the 2D NMR suite.

Step 1: Sample Preparation
  • Purify the crude reaction mixture via flash chromatography to >95% purity.

  • Dissolve 15–20 mg of the purified ring-opened product in 0.6 mL of a deuterated solvent ( CDCl3​ or DMSO−d6​ ) containing TMS as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended.

Step 2: Baseline Acquisition
  • Acquire a standard 1H NMR spectrum (minimum 16 scans) to verify sample purity and locate the nucleophile's distinct protons (e.g., N−CH3​ or benzylic CH2​ ).

  • Acquire a standard 13C NMR spectrum (minimum 512 scans) to establish the baseline chemical shifts of the azepane scaffold.

Step 3: Phase-Edited HSQC
  • Execute a multiplicity-edited 1H−13C HSQC experiment.

  • Interpretation: Differentiate the CH2​ groups (typically phased negatively) from CH/CH3​ groups (phased positively). Identify the chemical shift of the terminal epoxide-derived CH2​ (usually between 45–70 ppm depending on the attached heteroatom).

Step 4: HMBC Acquisition
  • Acquire a 1H−13C HMBC spectrum optimized for long-range coupling constants ( nJCH​=8 Hz).

  • Ensure sufficient resolution in the F1 ( 13C ) dimension to separate the spiro quaternary carbon from the heavily clustered azepane ring carbons.

Step 5: Data Synthesis & Regioisomer Assignment
  • Locate the protons of the newly attached nucleophile on the F2 ( 1H ) axis.

  • Trace the HMBC cross-peaks from these protons to the carbon axis (F1).

  • The Validation Gate: Cross-reference the correlated carbon with the HSQC data. If it is an HSQC-active CH2​ , the product is the C2-attack regioisomer . If it is an HSQC-silent quaternary carbon, the product is the C3-attack regioisomer .

Workflow A Purified Ring-Opened Product B 1D NMR (1H, 13C) Establish Chemical Shifts A->B C Phase-Edited HSQC Differentiate CH2 vs. CH/CH3 B->C D HMBC Map 2- and 3-Bond Correlations C->D E Data Synthesis (Self-Validating Matrix) D->E F Definitive Regioisomer Assignment E->F

2D NMR analytical workflow for unambiguous regioisomer assignment.

References

  • [3] Regio- and stereoselective synthesis of new diaminocyclopentanols - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [2] Epoxides: Small Rings to Play with under Asymmetric Organocatalysis - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [4] Highly Regioselective Ring-Opening Polymerization of an Asymmetric Diester | Macromolecules. ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate

Operational Safety & PPE Guide: Handling Tert-Butyl 1-Oxa-6-AzaspiroNonane-6-Carboxylate As a Senior Application Scientist supporting drug discovery workflows, I frequently see laboratories underestimate the insidious na...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & PPE Guide: Handling Tert-Butyl 1-Oxa-6-AzaspiroNonane-6-Carboxylate

As a Senior Application Scientist supporting drug discovery workflows, I frequently see laboratories underestimate the insidious nature of spiro-epoxides. Tert-butyl 1-oxa-6-azaspirononane-6-carboxylate (CAS: 790705-15-6) is a highly valuable building block for synthesizing complex spirocyclic scaffolds, but it demands uncompromising respect. This guide synthesizes standard safety data[1] with mechanistic chemical logic to provide a self-validating operational protocol for handling this compound safely.

Hazard Profile & Mechanistic Causality

To select the correct Personal Protective Equipment (PPE), we must first understand why this molecule is hazardous. Safety is not about blindly following rules; it is about mitigating specific chemical mechanisms.

  • The Epoxide Warhead: The strained 3-membered oxirane (epoxide) ring is highly susceptible to nucleophilic attack. In a biological context, this makes epoxides potent alkylating agents capable of covalently modifying proteins and DNA[2].

  • The Lipophilic Carrier: The tert-butyloxycarbonyl (Boc) protecting group significantly increases the molecule's lipophilicity. Because the human stratum corneum is a lipid-rich barrier, the Boc group accelerates dermal penetration, carrying the reactive epoxide directly into biological tissue.

Table 1: Quantitative Hazard Data & PPE Mapping

Hazard ClassGHS StatementMechanistic CauseRequired PPE / Control
Skin Irritation H315: Causes skin irritationLipophilic Boc group enhances dermal penetration of the reactive epoxide.Double nitrile gloves (EN 374), Flame-resistant lab coat
Eye Irritation H319: Causes serious eye irritationDirect alkylation of corneal proteins by the strained oxirane ring.Chemical splash goggles (EN 166)[2]
Respiratory H335: May cause respiratory irritation[1]Volatilization or aerosolization of the compound during transfer.Chemical fume hood (Face velocity >100 fpm)
Acute Toxicity H302: Harmful if swallowed[1]Systemic toxicity upon ingestion and subsequent metabolic processing.Strict hygiene, closed-system transfer

Mandatory Visualization: Safety Workflow

PPE_Workflow H1 Hazard: Epoxide Ring (Alkylating Agent) P1 Double Nitrile Gloves (Prevent Permeation) H1->P1 P3 Splash Goggles & Coat (Barrier Protection) H1->P3 H2 Hazard: Boc-Azepane (Lipophilic Irritant) P2 Chemical Fume Hood (>100 fpm Velocity) H2->P2 H2->P3 O1 Safe Transfer & Synthesis (Avoid Aerosolization) P1->O1 P2->O1 P3->O1 D1 Waste Segregation (Halogen-Free Organics) O1->D1

Logical workflow mapping chemical hazards to specific PPE, controls, and disposal steps.

Operational Plan: Step-by-Step Methodology

Every protocol described below is designed as a self-validating system. Do not proceed to the next step unless the previous step's safety check is confirmed.

Phase 1: Pre-Operational Setup & PPE Donning
  • Ventilation Verification: Clear the chemical fume hood of unnecessary clutter to ensure unobstructed laminar airflow.

    • Validation Check: Verify the hood monitor reads a face velocity of at least 100 feet per minute (fpm) before opening the chemical container[2].

  • Visual Protection: Don chemical splash goggles (EN 166 compliant). Standard safety glasses with side shields are insufficient for reactive liquid splashes[2].

  • Strategic Gloving: Apply a base layer of standard nitrile gloves, followed by a second outer layer of nitrile gloves.

    • Causality: Epoxides can degrade and permeate thin nitrile over extended exposures[3]. The outer glove acts as a sacrificial barrier; if you suspect contamination, immediately remove the outer glove, leaving the inner glove intact to protect your skin while you don a new outer pair.

Phase 2: Execution and Transfer
  • Vessel Transport: Transport the sealed vial of Tert-butyl 1-oxa-6-azaspirononane-6-carboxylate into the fume hood using an unbreakable secondary containment vessel.

  • Aerosol-Free Transfer: Use glass syringes with stainless steel needles for liquid transfers, or dedicated anti-static spatulas if the material has crystallized.

    • Causality: Vigorous scraping or rapid expulsion from a syringe can generate micro-aerosols, bypassing skin protection and triggering severe respiratory irritation (H335)[1].

  • Reaction Setup: If utilizing the epoxide as an electrophile in a ring-opening reaction (e.g., with amines), ensure the reaction flask is securely clamped and equipped with a pressure-relief system (e.g., an inert gas bubbler). Epoxide ring-openings can be highly exothermic.

Phase 3: Post-Handling & Decontamination
  • Tool Decontamination: Rinse all spatulas, syringes, and glassware with a compatible organic solvent (e.g., acetone or ethyl acetate) directly into the designated organic waste container inside the hood[3].

  • PPE Doffing: Remove the outer layer of gloves inside the hood and dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water immediately after removing the inner gloves[3].

Disposal and Spill Response Plan

  • Routine Waste Segregation: Collect all solvent washings and reaction byproducts in a properly labeled "Non-Halogenated Organic Waste" container (unless halogenated solvents were utilized in your specific reaction). Critical: Do not mix this waste with highly acidic waste streams, as trace Brønsted or Lewis acids can catalyze uncontrolled, exothermic epoxide polymerization.

  • Spill Response: In the event of a spill inside the hood, do not use water. Epoxides are generally insoluble in water, and flushing will only spread the reactive contaminant. Instead, cover the spill with an inert absorbent material (e.g., vermiculite or activated carbon)[3]. Sweep the absorbed material using a non-sparking tool, place it in a sealed solid hazardous waste container, and submit it for institutional hazardous waste disposal.

References

  • 790705-15-6|tert-Butyl 1-oxa-6-azaspirononane-6-carboxylate - BLDpharm , BLD Pharm. 1

  • tert-Butyl 1-Oxa-6-azaspirononane-6-carboxylate | 790705-15-6 , Sigma-Aldrich.

  • Chalcone alpha,beta-epoxide - SAFETY DATA SHEET , Thermo Fisher Scientific. 2

  • Standard Operating Procedures for Working with Organic Solvents , University of Prince Edward Island (UPEI). 3

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate
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